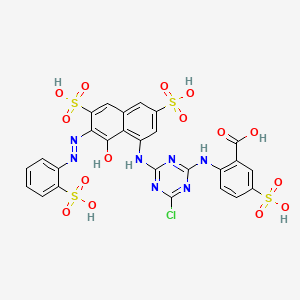
Einecs 278-617-1
Description
EINECS 278-617-1 is a chemical substance registered under the European Inventory of Existing Commercial Chemical Substances. For this comparison, we assume this compound shares properties with CAS 26278-79-5 (a benzothiazole derivative with molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol), as detailed in . This compound exhibits moderate water solubility (LogS = -2.54), moderate lipophilicity (LogP = 2.06), and low blood-brain barrier permeability (BBB = 0.84), making it relevant in agrochemical and pharmaceutical research .
Properties
CAS No. |
77093-20-0 |
|---|---|
Molecular Formula |
C26H18ClN7O15S4 |
Molecular Weight |
832.2 g/mol |
IUPAC Name |
2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid |
InChI |
InChI=1S/C26H18ClN7O15S4/c27-24-30-25(28-15-6-5-12(50(38,39)40)9-14(15)23(36)37)32-26(31-24)29-17-10-13(51(41,42)43)7-11-8-19(53(47,48)49)21(22(35)20(11)17)34-33-16-3-1-2-4-18(16)52(44,45)46/h1-10,35H,(H,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,28,29,30,31,32) |
InChI Key |
NYBKROPZNMIFME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O |
Other CAS No. |
77093-20-0 |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 278-617-1 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .
Chemical Reactions Analysis
Einecs 278-617-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 278-617-1 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 278-617-1 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways, signal transduction pathways, and gene expression pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Two compounds with high similarity coefficients to CAS 26278-79-5 (used as a proxy for EINECS 278-617-1) are selected for comparison:
Compound A: CAS 7686-41-1 (2-Amino-4-methoxybenzothiazole)
- Molecular Formula : C₈H₈N₂OS
- Molecular Weight : 180.22 g/mol
- Key Properties :
Compound B: CAS 7471-03-6 (Unspecified benzothiazole derivative)
- Molecular Formula : C₇H₅ClN₂S
- Molecular Weight : 184.65 g/mol
- Key Properties: LogP = 2.72 (higher lipophilicity due to chlorine substitution) LogS = -3.12 (poor solubility) Rotatable Bonds = 1 (vs.
Physicochemical and Functional Comparison
The table below summarizes critical differences:
| Property | This compound (Proxy: CAS 26278-79-5) | Compound A (CAS 7686-41-1) | Compound B (CAS 7471-03-6) |
|---|---|---|---|
| Molecular Weight (g/mol) | 166.20 | 180.22 | 184.65 |
| LogP | 2.06 | 2.35 | 2.72 |
| LogS | -2.54 | -2.87 | -3.12 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Topological Polar Surface Area (Ų) | 75.70 | 70.64 | 65.12 |
| Bioavailability Score | 0.55 | 0.49 | 0.42 |
| CYP2D6 Inhibition | No | Yes | No |
Toxicological and Functional Similarities
Using RASAR models (), this compound’s analogs cluster within a chemical space dominated by benzothiazoles, which are associated with herbicidal and antifungal activity. However:
- Synthetic Routes : this compound is synthesized via reflux with K₂CO₃ in acetone, while Compound A requires cesium carbonate in DMF, reflecting cost and scalability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


